molecular formula C9H11Br2N B14516814 2,4-Dibromo-N-ethyl-N-methylaniline CAS No. 62982-60-9

2,4-Dibromo-N-ethyl-N-methylaniline

Cat. No.: B14516814
CAS No.: 62982-60-9
M. Wt: 293.00 g/mol
InChI Key: FJZLRQJWFBCKAW-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-ethyl-N-methylaniline is a brominated aromatic amine with the molecular formula C₉H₁₁Br₂N. It features a benzene ring substituted with bromine atoms at the 2- and 4-positions and an N-ethyl-N-methylamino group (-N(CH₃)(C₂H₅)) at the para position. This compound is structurally distinct due to its electron-withdrawing bromine substituents and bulky alkyl groups on the nitrogen, which influence its electronic properties, solubility, and reactivity. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where brominated anilines serve as precursors for cross-coupling reactions or further functionalization .

Properties

CAS No.

62982-60-9

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

2,4-dibromo-N-ethyl-N-methylaniline

InChI

InChI=1S/C9H11Br2N/c1-3-12(2)9-5-4-7(10)6-8(9)11/h4-6H,3H2,1-2H3

InChI Key

FJZLRQJWFBCKAW-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-N-ethyl-N-methylaniline typically involves the bromination of N-ethyl-N-methylaniline. The reaction is carried out by treating N-ethyl-N-methylaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where N-ethyl-N-methylaniline is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired bromination. The product is subsequently purified through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-ethyl-N-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted aniline derivatives where the bromine atoms are replaced by other functional groups.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include aniline derivatives with reduced bromine content.

Scientific Research Applications

2,4-Dibromo-N-ethyl-N-methylaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N-ethyl-N-methylaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and the ethyl and methyl groups on the nitrogen atom contribute to its reactivity and binding affinity. The compound may exert its effects through pathways involving electron transfer, covalent bonding, or non-covalent interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Dibromo-N-ethyl-N-methylaniline with structurally related brominated aniline derivatives, focusing on substituent patterns, molecular properties, and synthesis methods:

Compound Name Substituents (Benzene Ring) N-Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis
This compound Br (2,4) N-Ethyl, N-Methyl C₉H₁₁Br₂N 292.8 Higher steric hindrance due to N-alkyl groups; lower polarity than non-alkylated analogs. Likely synthesized via bromination of N-ethyl-N-methylaniline .
2-Methyl-4-bromo-N,N-dimethylaniline CH₃ (2), Br (4) N,N-Dimethyl C₉H₁₂BrN 213.9 Synthesized using N-bromosuccinimide (NBS) in MeCN; liquid at room temperature . Lower molecular weight and simpler N-substituents enhance volatility.
4,5-Dibromo-2-methoxy-N-methylaniline Br (4,5), OCH₃ (2) N-Methyl C₈H₈Br₂NO 293.8 Methoxy group increases solubility in polar solvents. Similarity score 0.83 to target compound (CAS 1187386-09-9) .
2,4-Dibromoaniline Br (2,4) NH₂ C₆H₅Br₂N 250.8 Parent compound without N-alkylation; higher polarity and reactivity in electrophilic substitution. Used in dye synthesis .
2,6-Dibromo-N-(1-cyclopropylethyl)-4-methylaniline Br (2,6), CH₃ (4) N-(1-Cyclopropylethyl) C₁₂H₁₅Br₂N 332.8 Bulky N-substituent reduces crystallization tendency. Potential use in asymmetric catalysis due to chiral centers .

Research Findings and Data

  • Thermal Stability: N-Alkylated bromoanilines generally exhibit higher thermal stability than their non-alkylated counterparts. For example, N,N-dimethylaniline decomposes at ~250°C, while N-ethyl-N-methyl derivatives may degrade at even higher temperatures due to increased steric protection .
  • Solubility: The target compound’s solubility in nonpolar solvents (e.g., CH₂Cl₂) is enhanced by N-ethyl and N-methyl groups, whereas 2,4-Dibromoaniline () is more soluble in polar aprotic solvents like DMSO .

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